5-Bromo-4-methylpyridine-2-carbonyl chloride 5-Bromo-4-methylpyridine-2-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1211537-23-3
VCID: VC2721191
InChI: InChI=1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3
SMILES: CC1=CC(=NC=C1Br)C(=O)Cl
Molecular Formula: C7H5BrClNO
Molecular Weight: 234.48 g/mol

5-Bromo-4-methylpyridine-2-carbonyl chloride

CAS No.: 1211537-23-3

Cat. No.: VC2721191

Molecular Formula: C7H5BrClNO

Molecular Weight: 234.48 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-methylpyridine-2-carbonyl chloride - 1211537-23-3

Specification

CAS No. 1211537-23-3
Molecular Formula C7H5BrClNO
Molecular Weight 234.48 g/mol
IUPAC Name 5-bromo-4-methylpyridine-2-carbonyl chloride
Standard InChI InChI=1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3
Standard InChI Key REMUVCHWMGYWFW-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1Br)C(=O)Cl
Canonical SMILES CC1=CC(=NC=C1Br)C(=O)Cl

Introduction

Chemical Identity and Structure

5-Bromo-4-methylpyridine-2-carbonyl chloride is characterized by a pyridine ring with three key functional groups: a bromine atom at the 5-position, a methyl group at the 4-position, and a carbonyl chloride (acyl chloride) group at the 2-position. This unique combination of substituents creates a versatile building block for more complex molecular structures.

Basic Identification Parameters

ParameterValue
CAS Registry Number1211537-23-3
Molecular FormulaC7H5BrClNO
Molecular Weight234.48 g/mol
IUPAC Name5-bromo-4-methyl-2-pyridinecarbonyl chloride
InChI1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3
InChIKeyREMUVCHWMGYWFW-UHFFFAOYSA-N
SMILESCC1=CC(=NC=C1Br)C(=O)Cl

Table 1: Identification parameters for 5-Bromo-4-methylpyridine-2-carbonyl chloride

Structural Features

The compound's structure combines multiple reactive elements that contribute to its synthetic utility:

  • The pyridine nitrogen provides a basic site and potential for coordination chemistry

  • The bromine atom serves as a handle for cross-coupling and other transformations

  • The acyl chloride group offers high reactivity toward nucleophiles

  • The methyl group provides opportunities for further functionalization and influences electronic properties

Synthesis Methods

The synthesis of 5-Bromo-4-methylpyridine-2-carbonyl chloride typically involves a multi-step sequence, with careful control of reaction conditions to achieve selective functionalization.

Synthetic Routes

The synthesis of 5-Bromo-4-methylpyridine-2-carbonyl chloride typically involves two main steps:

  • Halogenation: Introduction of the bromine atom into the pyridine ring at the 5-position, often using selective brominating agents

  • Conversion to acyl chloride: Transformation of a carboxylic acid precursor to the carbonyl chloride using reagents such as thionyl chloride or phosphorus oxychloride

These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products.

Precursors and Related Compounds

A likely precursor to this compound is 5-Bromo-4-methylpyridine-2-carboxylic acid (CAS: 886365-02-2) , which would be converted to the acyl chloride in the final step of synthesis. Other related compounds that appear in the literature include:

CompoundCAS NumberMolecular FormulaRelationship
5-Bromo-4-methylpyridine-2-carboxylic acid886365-02-2C7H6BrNO2Carboxylic acid precursor
5-Bromo-4-methyl-pyridine-2-carbonitrile886364-86-9C7H5BrN2Related nitrile derivative
5-Bromopyridine-2-carbonyl chloride137178-88-2C6H3BrClNOAnalog without 4-methyl group
5-Bromo-3-methylpyridine-2-carbonyl chloride1114809-24-3C7H5BrClNOIsomer with methyl at 3-position

Table 2: Related compounds to 5-Bromo-4-methylpyridine-2-carbonyl chloride

Chemical Reactions

The dual functionality of 5-Bromo-4-methylpyridine-2-carbonyl chloride enables it to participate in various chemical transformations, making it a versatile synthetic intermediate.

Acyl Chloride Reactions

5-Bromo-4-methylpyridine-2-carbonyl chloride can participate in several types of chemical reactions characteristic of acyl chlorides:

  • Amidation: Reaction with amines to form amides

  • Esterification: Reaction with alcohols to form esters

  • Hydrolysis: Reaction with water to form the corresponding carboxylic acid

  • Reduction: Transformation to aldehydes or alcohols with appropriate reducing agents

Bromine-Centered Reactions

The bromine substituent provides opportunities for further transformations:

  • Cross-coupling reactions: Palladium-catalyzed Suzuki, Stille, or Negishi couplings

  • Metal-halogen exchange: Formation of organolithium or Grignard intermediates

  • Nucleophilic aromatic substitution: Replacement of bromine with various nucleophiles

These reactions allow for significant structural elaboration, particularly in the context of medicinal chemistry and pharmaceutical development.

Applications in Organic Synthesis

5-Bromo-4-methylpyridine-2-carbonyl chloride serves primarily as an intermediate in organic synthesis, with applications predominantly in pharmaceutical research and development.

Pharmaceutical Applications

The compound has appeared in several patents related to the synthesis of triazolopyrimidine compounds with potential therapeutic applications . These applications include:

  • Development of novel kinase inhibitors

  • Synthesis of compounds with potential antineoplastic activity

  • Creation of bioactive heterocycles with applications in various disease states

Specific Synthetic Applications

In patent literature, 5-Bromo-4-methylpyridine-2-carbonyl chloride has been specifically utilized in the synthesis of triazolopyrimidine compounds, which are being investigated for various therapeutic applications . These compounds include structures such as:

  • N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)- triazolo[4,3-c]pyrimidin-5-amine and related derivatives

The compound's role in these syntheses typically involves acylation reactions, where the acyl chloride functionality reacts with appropriate nucleophiles to form new carbon-carbon or carbon-heteroatom bonds in the construction of complex heterocyclic systems.

SupplierCatalog NumberPackage SizePrice (USD)
AOBChem27056-1G1 g$69.00

Table 3: Commercial availability and pricing

This pricing reflects the compound's status as a specialized synthetic intermediate rather than a bulk chemical.

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